11-Hydroxynovobiocin

Antibacterial Activity Gram-Negative Bacteria Structure-Activity Relationship

11-Hydroxynovobiocin is a microbial transformation product of novobiocin, generated via C-11 hydroxylation by the actinomycete *Sebekia benihana* (UC 5762, NRRL. As a hydroxylated aminocoumarin analog, it retains the core novobiocin scaffold while introducing a polar hydroxyl group that alters its physicochemical and antibacterial properties.

Molecular Formula C31H36N2O12
Molecular Weight 628.6 g/mol
Cat. No. B15568645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxynovobiocin
Molecular FormulaC31H36N2O12
Molecular Weight628.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H36N2O12/c1-14(13-34)6-7-16-12-17(8-10-19(16)35)27(38)33-21-22(36)18-9-11-20(15(2)24(18)43-28(21)39)42-29-23(37)25(44-30(32)40)26(41-5)31(3,4)45-29/h6,8-12,23,25-26,29,34-37H,7,13H2,1-5H3,(H2,32,40)(H,33,38)/b14-6+/t23-,25+,26-,29+/m1/s1
InChIKeyLCJSKYNFIIXMOR-FXZNJYQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11-Hydroxynovobiocin: A Microbial Metabolite for Gram-Negative Antibacterial Research


11-Hydroxynovobiocin is a microbial transformation product of novobiocin, generated via C-11 hydroxylation by the actinomycete *Sebekia benihana* (UC 5762, NRRL 11111) [1]. As a hydroxylated aminocoumarin analog, it retains the core novobiocin scaffold while introducing a polar hydroxyl group that alters its physicochemical and antibacterial properties [2]. This compound is specifically utilized in research contexts requiring a defined, single-component hydroxylated novobiocin derivative, distinguishing it from heterogeneous chemical oxidation mixtures [1].

Why Novobiocin Cannot Be Substituted for 11-Hydroxynovobiocin in Targeted Gram-Negative Studies


Direct substitution of novobiocin for 11-hydroxynovobiocin is scientifically invalid due to a distinct, quantifiable shift in antibacterial spectrum and potency. While novobiocin exhibits broad-spectrum activity with potent inhibition of Gram-positive bacteria (e.g., *S. aureus* MIC90 0.25 µg/mL) [1], 11-hydroxynovobiocin demonstrates a markedly reduced overall potency (30% of novobiocin) and a specific, retained effect against Gram-negative organisms [2]. This divergence is structurally driven by C-11 hydroxylation, which modifies molecular recognition and permeability. Consequently, using the parent compound in experiments designed for the metabolite would introduce significant confounding variables, compromising the validity of structure-activity relationship (SAR) analyses and investigations into Gram-negative-specific mechanisms.

Quantitative Differentiation of 11-Hydroxynovobiocin Against Novobiocin and Other Analogs


Relative Antibacterial Potency: 11-Hydroxynovobiocin vs. Novobiocin

11-Hydroxynovobiocin exhibits a quantifiable reduction in overall antibacterial potency compared to its parent compound, novobiocin. Specifically, its activity is equivalent to 30% of novobiocin's potency . This significant decrease in activity is a direct consequence of the C-11 hydroxylation, which alters the molecule's interaction with its primary bacterial target, DNA gyrase, and/or affects cellular uptake. While novobiocin demonstrates potent activity against Gram-positive organisms like *Staphylococcus aureus* (MIC90 0.25 µg/mL) [1], the lower potency of 11-hydroxynovobiocin necessitates higher concentrations for equivalent effect, making it a distinct tool for probing the structural requirements for antibacterial action.

Antibacterial Activity Gram-Negative Bacteria Structure-Activity Relationship

Synthetic Purity: Single-Component Microbial Hydroxylation vs. Heterogeneous Chemical Oxidation

The production of 11-hydroxynovobiocin via microbial transformation using *Sebekia benihana* yields a single, chemically defined product [1]. In contrast, chemical oxidation of novobiocin using selenium dioxide results in an inseparable mixture of both 11-hydroxy- and 11-oxonovobiocin [1]. This distinction is paramount for research applications requiring high purity and structural certainty. The microbial route ensures that experimental results are not confounded by the presence of a closely related, oxidized contaminant (11-oxonovobiocin), which would otherwise be present in a chemically synthesized product.

Biocatalysis Microbial Transformation Synthetic Chemistry 11-Hydroxynovobiocin

Antibacterial Spectrum Shift: Retention of Gram-Negative Activity

While novobiocin is primarily recognized for its potent activity against Gram-positive bacteria, 11-hydroxynovobiocin is specifically noted for its effect against Gram-negative bacteria [1]. This represents a significant, qualitative shift in antibacterial spectrum. Novobiocin's poor activity against Gram-negative organisms (with typical MICs > 8 µg/mL for many species) [2] is a known limitation. In contrast, 11-hydroxynovobiocin's reported activity against this class of bacteria suggests that C-11 hydroxylation may enhance permeability through the Gram-negative outer membrane or modulate target binding in a way that is favorable for these organisms.

Antibacterial Spectrum Gram-Negative Selectivity Novobiocin Analog

Defined Molecular Scaffold: A Validated Starting Point for Further Derivatization

11-Hydroxynovobiocin serves as a structurally characterized intermediate for synthesizing more complex novobiocin analogs. Its full spectroscopic characterization (IR, UV, 1H NMR, 13C NMR) confirms the precise location of the hydroxyl group at the C-11 position [1]. This is in stark contrast to the mixture obtained from chemical oxidation, which lacks a single defined structure. The availability of 11-hydroxynovobiocin as a pure compound allows for rational, site-selective modifications (e.g., esterification, etherification) at the 11-OH group to explore SAR in a controlled manner.

Medicinal Chemistry Structure-Activity Relationship Chemical Probe 11-Hydroxynovobiocin

Optimal Research Applications for 11-Hydroxynovobiocin Based on Differentiated Properties


Investigating the Structural Basis for Gram-Negative Activity in Aminocoumarins

Given its retained Gram-negative activity [1] in contrast to novobiocin's predominantly Gram-positive spectrum [2], 11-hydroxynovobiocin is an ideal probe for studying the molecular features (e.g., outer membrane permeability, altered target engagement) that confer antibacterial activity against Gram-negative pathogens. Direct comparative studies against novobiocin and other aminocoumarins can delineate the specific contribution of C-11 hydroxylation to this crucial pharmacological property.

Structure-Activity Relationship (SAR) Studies at the C-11 Position

As a pure, well-characterized single regioisomer [1], 11-hydroxynovobiocin serves as an essential parent scaffold for SAR studies focused on the C-11 position. Researchers can selectively functionalize the 11-OH group to generate a library of analogs (e.g., esters, ethers) and quantitatively compare their biological activity to the parent 11-hydroxynovobiocin and novobiocin , thereby mapping the pharmacophore requirements at this site with high precision.

Control Compound for Biotransformation and Metabolite Identification Studies

Since 11-hydroxynovobiocin is a known microbial transformation product of novobiocin [1], it can be employed as an authentic reference standard in studies investigating the metabolism of novobiocin or related aminocoumarins by various microorganisms or enzyme systems. Its use ensures accurate identification and quantification of this specific metabolite in complex biological matrices.

Evaluating the Impact of Hydroxylation on Physicochemical and ADME Properties

The addition of a single hydroxyl group at C-11 significantly alters the physicochemical properties of the novobiocin core (e.g., logP, aqueous solubility). Procurement of 11-hydroxynovobiocin allows for direct, head-to-head comparative studies with novobiocin to experimentally determine the impact of this specific modification on parameters like membrane permeability, protein binding, and metabolic stability, which are critical for understanding its biological profile.

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